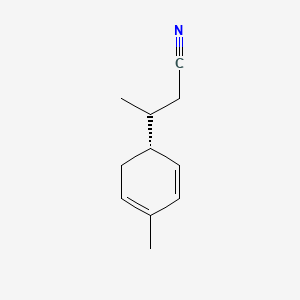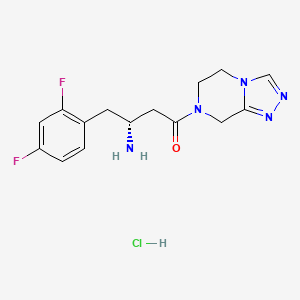
5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The compound has the molecular formula C15H18ClF2N5O and a molecular weight of 357.79 g/mol. It is structurally similar to Sitagliptin but lacks the fluorine atoms present in the parent compound.
Méthodes De Préparation
The synthesis of 5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt involves multiple steps, starting from commercially available starting materials. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Applications De Recherche Scientifique
5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the analysis and quality control of Sitagliptin.
Biology: The compound is studied for its biological activity and potential effects on various biological pathways.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Sitagliptin and its impurities.
Industry: It is used in the development and optimization of manufacturing processes for Sitagliptin.
Mécanisme D'action
The mechanism of action of 5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is similar to that of Sitagliptin. It inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, leading to improved glucose homeostasis. The molecular targets include the DPP-4 enzyme and the pathways involved in glucose metabolism.
Comparaison Avec Des Composés Similaires
5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is compared with other similar compounds, such as:
Sitagliptin: The parent compound, which contains fluorine atoms and is a potent DPP-4 inhibitor.
Saxagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP-4 inhibitor with a different chemical structure but similar mechanism of action.
The uniqueness of this compound lies in its structural differences from Sitagliptin, which can affect its pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C15H18ClF2N5O |
|---|---|
Poids moléculaire |
357.78 g/mol |
Nom IUPAC |
(3R)-3-amino-4-(2,4-difluorophenyl)-1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C15H17F2N5O.ClH/c16-11-2-1-10(13(17)6-11)5-12(18)7-15(23)21-3-4-22-9-19-20-14(22)8-21;/h1-2,6,9,12H,3-5,7-8,18H2;1H/t12-;/m1./s1 |
Clé InChI |
IMEBRFDTFMDRLR-UTONKHPSSA-N |
SMILES isomérique |
C1CN2C=NN=C2CN1C(=O)C[C@@H](CC3=C(C=C(C=C3)F)F)N.Cl |
SMILES canonique |
C1CN2C=NN=C2CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


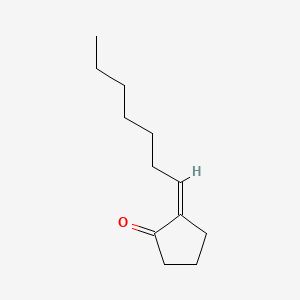
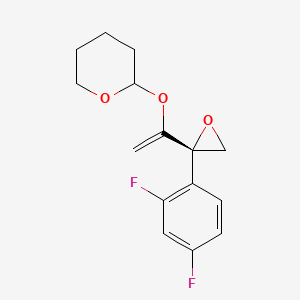
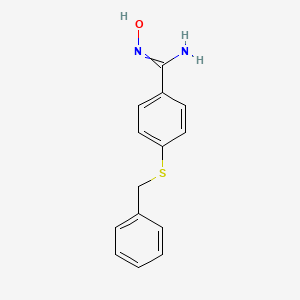
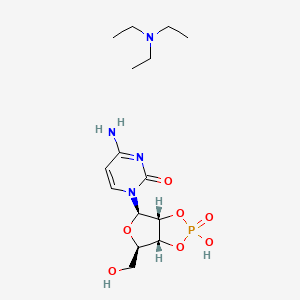
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
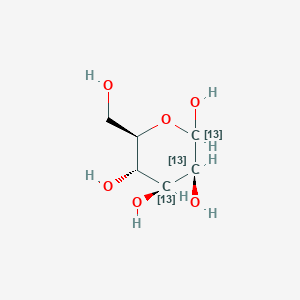
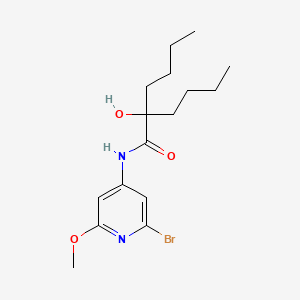
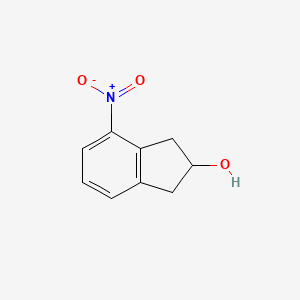
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
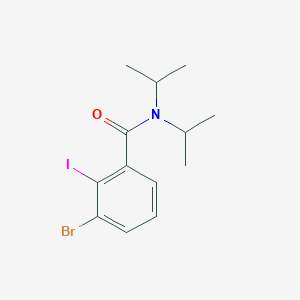
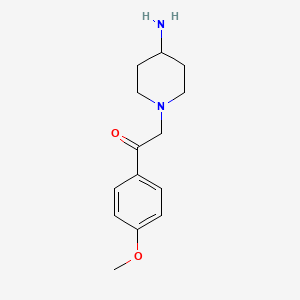
![[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-12-(3-oxobutanoyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13849308.png)
